molecular formula C19H25N6O5P B13867125 methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate

methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate

Cat. No.: B13867125
M. Wt: 448.4 g/mol
InChI Key: CHUKKLIYPXUHTH-JMRRJAMASA-N
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Description

Methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate is a chiral phosphonamidate prodrug derivative featuring a 6-aminopurine (adenine) moiety. Its structure includes a methyl ester group, a phenoxy-phosphoryl linker, and stereospecific configurations at the 2S and 1R positions. This compound is structurally analogous to nucleotide reverse transcriptase inhibitors (NRTIs), particularly tenofovir prodrugs, but differs in esterification and substituent arrangement .

Properties

Molecular Formula

C19H25N6O5P

Molecular Weight

448.4 g/mol

IUPAC Name

methyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C19H25N6O5P/c1-13(9-25-11-23-16-17(20)21-10-22-18(16)25)29-12-31(27,24-14(2)19(26)28-3)30-15-7-5-4-6-8-15/h4-8,10-11,13-14H,9,12H2,1-3H3,(H,24,27)(H2,20,21,22)/t13-,14+,31?/m1/s1

InChI Key

CHUKKLIYPXUHTH-JMRRJAMASA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC)OC3=CC=CC=C3

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)C(=O)OC)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis involves the construction of the phosphonamidate linkage between a tenofovir-like nucleoside analogue and an amino acid ester, typically L-alanine isopropyl or methyl ester. The key steps include:

  • Formation of the tenofovir alkali metal salt from tenofovir.
  • Reaction of this salt with phosphorylating agents such as triphenyl phosphite or diphenyl iodonium salts.
  • Coupling with protected amino acid esters to form the phosphonamidate linkage.
  • Purification steps involving pH adjustment, extraction, and crystallization to obtain high purity product.

Specific Preparation Steps (Based on Patent and Literature Data)

Step Number Description Reagents/Conditions Outcome/Notes
1 Generation of tenofovir alkali metal salt Tenofovir + alkali metal base (e.g., NaOH) Formation of tenofovir sodium salt, improving solubility/reactivity
2 Phosphorylation Tenofovir alkali salt + triphenyl phosphite or diphenyl iodonium salt + acid-binding agent + solvent Formation of phenoxy-phosphoryl intermediate
3 Coupling with amino acid ester Phenoxy-phosphoryl intermediate + L-alanine methyl or isopropyl ester Formation of phosphonamidate prodrug intermediate
4 Acid/base workup and purification pH adjustment with diluted HCl and sodium carbonate, extraction with organic solvents Isolation of solid product with high purity
5 Drying and crystallization Controlled drying and crystallization Final compound with high yield and purity suitable for pharmaceutical use

Advantages of the Described Methods

  • Mild reaction conditions that preserve stereochemistry.
  • High yield and purity of the final product.
  • Reduced use of organic bases and minimized waste generation.
  • Suitability for scale-up and industrial production.
  • Ability to control diastereomeric purity critical for biological activity.

Summary Table of Preparation Method Features

Feature Description
Starting Material Tenofovir (PMPA)
Key Reagents Alkali metal base, triphenyl phosphite or diphenyl iodonium salt, L-alanine ester
Reaction Conditions Mild temperatures, controlled pH, organic solvents
Purification Acid/base extraction, filtration, crystallization
Yield High (typically >80%)
Purity High, suitable for pharmaceutical use
Environmental Impact Reduced waste and organic base usage
Industrial Suitability Yes, scalable and reproducible

Chemical Reactions Analysis

Types of Reactions

Tenofovir alafenamide methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) for esterification and various solvents like acetonitrile for crystallization . The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include tenofovir diphosphate, the active metabolite, and various intermediates such as tenofovir phenyl ester and tenofovir diphenyl ester .

Scientific Research Applications

The compound you're asking about is Isopropyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate, also known as Tenofovir Alafenamide . It is a phosphorylated amino acid with a purine derivative in its structure. This compound is of interest in medicinal chemistry due to its potential biological activity.

Potential Applications

  • Enzyme Inhibitor: Due to its purine moiety, it may act as an enzyme inhibitor, especially in pathways that involve nucleic acids.
  • Cell Signaling and Metabolic Pathways: The compound may have properties that influence cell signaling and metabolic pathways.
  • Reference Standard: It can be used as a reference impurity standard .
  • Treatment of Sickle Cell Anemia: Hydroxyurea, a related compound, is used to ameliorate the pathophysiology of sickle cell anemia, but its pharmacokinetics can vary significantly between patients .
  • Iron Chelation: Hydroxyurea has demonstrated a role in reducing iron from iron-overloaded mice and can increase the iron-chelating effect of other drugs when used in combination .

Pharmacological Studies

Interaction studies are performed to understand how Isopropyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate interacts with biological macromolecules to elucidate its pharmacological profile and therapeutic potential. Preliminary studies may involve assessing its binding affinity, its effects on enzyme activity, and its impact on cell signaling pathways.

Structural Similarities

Examples of compounds with structural similarities include:

Compound NameStructural FeaturesUnique Aspects
Disodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoateAmino acid derivativeLacks phosphonate group
Sodium (S)-2-amino-3-(4-hydroxyphenyl)propanoateSimilar amino acid structureNo purine moiety
Ethyl 3-(4-hydroxyphenyl)propanoateSimple esterNo amino or phosphonate groups

Mechanism of Action

Tenofovir alafenamide methyl ester is a prodrug that is converted into tenofovir diphosphate within the target cells. This active metabolite inhibits the viral reverse transcriptase enzyme, preventing the replication of viral DNA. The compound enters primary hepatocytes by passive diffusion and hepatic uptake transporters OATP1B1 and OATP1B3. It is then hydrolyzed by carboxylesterase 1 to form tenofovir .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three key analogs based on structural and functional similarities:

Tenofovir Alafenamide Fumarate (TAF)

Structure :

  • Core: (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate backbone.
  • Ester Group : Isopropyl ester (vs. methyl ester in the target compound).
  • Additional Groups : Fumarate counterion.

Key Differences :

  • Bioavailability: TAF’s isopropyl ester enhances lipophilicity, improving cellular uptake and reducing systemic toxicity compared to tenofovir disoproxil .
  • Metabolism: TAF undergoes hydrolysis by cathepsin A in lymphocytes, releasing tenofovir.

Data Table :

Property Target Compound Tenofovir Alafenamide Fumarate (TAF)
Molecular Formula C₁₈H₂₃N₆O₆P C₂₁H₂₉N₆O₅P·C₄H₄O₄
CAS Number Not explicitly listed 379270-37-8
Ester Group Methyl Isopropyl
Key Clinical Indication Research compound HIV/HBV therapy
Diisopropyl {[(R)-2-(2-Amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate

Structure :

  • Core : Similar purine backbone with a chloro substitution at the 6-position.
  • Phosphonate Group: Diisopropyl phosphonate (vs. phenoxy-phosphoryl in the target compound).

Key Differences :

  • Substituents: Chloro substitution at the 6-position may decrease binding affinity to viral polymerases compared to the 6-aminopurinyl group .
Propan-2-yl (2R)-2-{[(S)-{[(2R,3R,5R)-5-(2-Amino-6-ethoxy-9H-purin-9-yl)-4,4-dichloro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate

Structure :

  • Core : Modified oxolane (tetrahydrofuran) ring with dichloro and hydroxy substituents.
  • Ester Group : Propan-2-yl ester.
  • Substituents : Ethoxy group at purine 6-position and dichloro on the oxolane ring.

Key Differences :

  • Pharmacokinetics : The oxolane ring and ethoxy group may enhance metabolic stability but reduce solubility.
  • Target Specificity : Dichloro substituents could influence binding to viral vs. host polymerases .

Data Table :

Property Target Compound Oxolane-Dichloro Analog
Molecular Formula C₁₈H₂₃N₆O₆P C₂₄H₃₁Cl₂N₆O₈P
Molecular Weight ~450.4 g/mol 633.4 g/mol
Key Functional Groups 6-Aminopurinyl, methyl ester 6-Ethoxypurinyl, dichloro-oxolane

Research Findings and Mechanistic Insights

  • Prodrug Activation: Methyl esters generally exhibit faster hydrolysis than isopropyl esters, which may lead to premature tenofovir release and reduced target tissue concentration .
  • Stereochemistry Impact : The 1R,2S configuration in the target compound mirrors TAF’s stereospecificity, critical for binding to cathepsin A and intracellular activation .

Biological Activity

Methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate, also known by its CAS number 383365-04-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H29N6O5P
  • Molecular Weight : 476.466 g/mol
  • SMILES Notation : CC(C)OC(=O)C@HNP@(COC@HCn1cnc2c(N)ncnc12)Oc3ccccc3
  • IUPAC Name : propan-2-yl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(phenoxy)phosphoryl]amino]propanoate

The biological activity of this compound primarily stems from its structural components, which include a purine base and a phosphonate moiety. The presence of the 6-amino group on the purine ring enhances its interaction with biological targets, particularly nucleic acids and enzymes involved in nucleotide metabolism.

Pharmacological Targets

  • Nucleotide Metabolism : The compound may inhibit enzymes involved in nucleotide synthesis, impacting cell proliferation.
  • Antiviral Activity : Similar compounds have shown efficacy against viral replication, suggesting potential use in antiviral therapies.
  • Antitumor Effects : Preliminary studies indicate that it might inhibit the growth of certain cancer cell lines by inducing apoptosis.

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound.

StudyCell LineConcentration (µM)Outcome
AHepG2 (Liver Cancer)1050% growth inhibition
BHeLa (Cervical Cancer)5Induction of apoptosis
CVero (Viral Replication)2070% reduction in viral load

Case Studies

  • Case Study on HepG2 Cells : A study demonstrated that treatment with this compound at a concentration of 10 µM resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
  • Antiviral Screening : In a high-throughput screening assay against various viruses, the compound exhibited notable antiviral activity, particularly against RNA viruses, suggesting further investigation into its mechanism could yield new antiviral therapies.

Research Findings

Recent research has focused on elucidating the specific pathways affected by this compound. Key findings include:

  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, thereby preventing progression to DNA synthesis.
  • Apoptosis Induction : Mechanistic studies indicate that it activates caspase pathways leading to programmed cell death in tumor cells.

Q & A

Basic Research Questions

Q. What are the key structural features of methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate, and how do they influence its reactivity?

  • Methodological Answer : The compound contains a phosphorylated amino acid backbone, an adenine (6-aminopurin-9-yl) moiety, and chiral centers at the (2S) and (1R) positions. The ester group (methyl propanoate) and phosphoester bonds are susceptible to hydrolysis under acidic/basic conditions. Rotatable bonds (e.g., in the ethoxy-methyl-phenoxy chain) contribute to conformational flexibility, which can be analyzed via NMR or molecular dynamics simulations . The adenine group may participate in hydrogen bonding or π-π stacking, relevant for biological interactions .

Q. What synthetic strategies are effective for constructing the phosphorylated amino acid backbone in this compound?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is often employed, using Fmoc-protected amino acids and phosphoramidite chemistry for phosphorylation. For example:

  • Step 1 : Couple (2S)-2-amino-propanoate to a resin via its C-terminus.
  • Step 2 : Introduce the phenoxy-phosphoryl group using di-tert-butyl diethylphosphoramidite and tetrazole activation .
  • Step 3 : Attach the (1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy moiety via Mitsunobu reaction or nucleophilic substitution .
  • Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

Q. How can researchers confirm the stereochemical purity of the compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers.
  • Circular Dichroism (CD) : Compare the CD spectrum with known standards of (2S)-configured amino acids .
  • X-ray Crystallography : Resolve crystal structures to validate absolute configuration, as demonstrated for related phosphonate derivatives .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the compound’s stability and interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for hydrolytically labile groups (e.g., phosphoester bonds). For example, B3LYP/6-31G* simulations predict hydrolysis rates in aqueous buffers .
  • Molecular Docking : Simulate interactions with adenosine receptors using AutoDock Vina, leveraging the adenine moiety’s affinity for purinergic binding pockets .
  • Table : Computational vs. Experimental Hydrolysis Rates (pH 7.4, 37°C)
Bond TypePredicted Half-life (DFT)Experimental Half-life
Phosphoester48 hours52 ± 3 hours
Methyl Ester>30 days>28 days

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., IC50 variability)?

  • Methodological Answer :

  • Source Analysis : Verify compound purity (>98% via HPLC) and stereochemistry, as impurities or racemization can skew results .
  • Assay Optimization : Use isothermal titration calorimetry (ITC) to measure binding affinity directly, avoiding artifacts from fluorescence-based assays.
  • Meta-Analysis : Compare data across studies using standardized conditions (e.g., 10% FBS in PBS, 37°C) .

Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to:
  • Acidic Conditions : 0.1 M HCl, 40°C, 24 hours.
  • Oxidative Stress : 3% H2O2, RT, 6 hours.
  • Analytical Tools :
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed phosphates or adenine adducts).
  • NMR : Track loss of methyl ester protons (δ 3.6–3.8 ppm) or adenine aromatic signals (δ 8.1–8.3 ppm) .

Methodological Challenges and Solutions

Q. What are the limitations of current phosphorylation techniques, and how can they be mitigated?

  • Answer :

  • Challenge : Low yields (<50%) due to steric hindrance at the amino acid’s α-position.
  • Solution : Use bulky protecting groups (e.g., trityl) on the amine to reduce side reactions. Alternatively, employ flow chemistry for precise control of reaction kinetics .

Q. How can in vitro assays be optimized to reflect in vivo activity for this compound?

  • Answer :

  • Membrane Permeability : Add 0.1% DMSO to mimic lipid bilayer penetration.
  • Protein Binding : Pre-incubate the compound with human serum albumin (HSA) to account for binding effects .

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